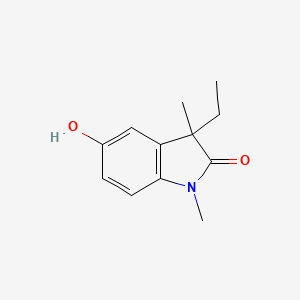

3-エチル-5-ヒドロキシ-1,3-ジメチル-2,3-ジヒドロ-1H-インドール-2-オン

説明

3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one is a useful research compound. Its molecular formula is C12H15NO2 and its molecular weight is 205.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

がん治療

3-エチル-5-ヒドロキシ-1,3-ジメチルインドール-2-オンなどのインドール誘導体は、がん治療における可能性について研究されてきました。それらは細胞増殖を阻害し、がん細胞のアポトーシスを誘導することができます。 研究では、これらの化合物は乳がん、結腸がん、前立腺がんを含むさまざまな種類のがんに対して効果的であることが示されています .

抗菌活性

これらの化合物は、有意な抗菌特性を示し、新しい抗生物質の開発に役立ちます。 それらは幅広いバクテリアと真菌に対して作用し、抗生物質耐性の増加に対処することができます .

抗炎症剤

インドール誘導体の抗炎症特性はよく文書化されています。 それらは体の炎症反応を調節することができ、関節炎やその他の炎症性疾患などの治療に役立ちます .

神経保護効果

インドールは、神経保護剤として有望であることが示されています。それらはアルツハイマー病やパーキンソン病などの病気において、神経細胞の損傷から保護する可能性があります。 血液脳関門を通過できる能力は、この分野で特に役立ちます .

抗ウイルスアプリケーション

研究によると、インドール誘導体は、インフルエンザやHIVなどのさまざまなウイルスの複製を阻害することができます。 これは、それらを新しい抗ウイルス薬の開発のための候補にしています .

抗糖尿病の可能性

これらの化合物は、糖尿病の管理における使用について調査されています。 それらはインスリン分泌とグルコース代謝に影響を与える可能性があり、これは糖尿病の治療における重要な要素です .

心臓血管の健康

インドール誘導体は、心臓血管の健康に有益な効果をもたらす可能性があります。 それらは血圧を下げ、血栓の形成を防ぐのに役立ち、心臓発作や脳卒中のリスクを軽減する可能性があります .

農業アプリケーション

農業では、インドール誘導体は、成長促進剤として、および植物を病気から保護するために使用されます。 それらは、植物の成長に不可欠なオーキシンなどの植物ホルモンの合成に役割を果たします .

作用機序

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a way that can lead to a variety of biological activities . The exact nature of these interactions and the resulting changes would depend on the specific structure of the derivative and the target it interacts with.

Biochemical Pathways

Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathway alterations would depend on the specific biological activity being exhibited.

Pharmacokinetics

The compound’s predicted boiling point is 4392±450 °C , and its predicted density is 1.137±0.06 g/cm3 . Its pKa is predicted to be 9.19±0.40 , which could influence its absorption and distribution in the body.

Result of Action

Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound could potentially have a wide range of molecular and cellular effects.

生化学分析

Biochemical Properties

3-Ethyl-5-hydroxy-1,3-dimethyl-2,3-dihydro-1H-indol-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives are known to bind with high affinity to multiple receptors, which can lead to the modulation of various biochemical pathways . The interactions of 3-Ethyl-5-hydroxy-1,3-dimethyl-2,3-dihydro-1H-indol-2-one with these biomolecules can result in enzyme inhibition or activation, influencing the overall biochemical environment.

Cellular Effects

The effects of 3-Ethyl-5-hydroxy-1,3-dimethyl-2,3-dihydro-1H-indol-2-one on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been shown to possess anticancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation . Additionally, 3-Ethyl-5-hydroxy-1,3-dimethyl-2,3-dihydro-1H-indol-2-one may impact cellular metabolism by modulating the activity of key metabolic enzymes.

Molecular Mechanism

The molecular mechanism of action of 3-Ethyl-5-hydroxy-1,3-dimethyl-2,3-dihydro-1H-indol-2-one involves several key processes. This compound can exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, indole derivatives are known to interact with various receptors and enzymes, leading to the modulation of signaling pathways and gene expression . These interactions can result in the activation or inhibition of specific biochemical pathways, ultimately influencing cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Ethyl-5-hydroxy-1,3-dimethyl-2,3-dihydro-1H-indol-2-one can change over time. The stability and degradation of this compound are crucial factors that determine its long-term effects on cellular function. Studies have shown that indole derivatives can exhibit varying degrees of stability, which can influence their efficacy and potency over time . Additionally, the long-term effects of 3-Ethyl-5-hydroxy-1,3-dimethyl-2,3-dihydro-1H-indol-2-one on cellular function can be observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of 3-Ethyl-5-hydroxy-1,3-dimethyl-2,3-dihydro-1H-indol-2-one can vary with different dosages in animal models. Studies have shown that indole derivatives can exhibit threshold effects, where low doses may have minimal impact, while higher doses can result in significant biological effects . Additionally, high doses of 3-Ethyl-5-hydroxy-1,3-dimethyl-2,3-dihydro-1H-indol-2-one may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

3-Ethyl-5-hydroxy-1,3-dimethyl-2,3-dihydro-1H-indol-2-one is involved in various metabolic pathways. This compound interacts with several enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, indole derivatives are known to be metabolized by cytochrome P450 enzymes, which play a crucial role in the biotransformation of these compounds . The metabolic pathways of 3-Ethyl-5-hydroxy-1,3-dimethyl-2,3-dihydro-1H-indol-2-one can impact its overall biological activity and efficacy.

Transport and Distribution

The transport and distribution of 3-Ethyl-5-hydroxy-1,3-dimethyl-2,3-dihydro-1H-indol-2-one within cells and tissues are essential factors that determine its biological effects. This compound can interact with various transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments . The distribution of 3-Ethyl-5-hydroxy-1,3-dimethyl-2,3-dihydro-1H-indol-2-one can impact its efficacy and potency, as well as its potential therapeutic applications.

Subcellular Localization

The subcellular localization of 3-Ethyl-5-hydroxy-1,3-dimethyl-2,3-dihydro-1H-indol-2-one plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of 3-Ethyl-5-hydroxy-1,3-dimethyl-2,3-dihydro-1H-indol-2-one can influence its interactions with biomolecules and its overall biological activity.

特性

IUPAC Name |

3-ethyl-5-hydroxy-1,3-dimethylindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-4-12(2)9-7-8(14)5-6-10(9)13(3)11(12)15/h5-7,14H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXTZVERNCJVVLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(C=CC(=C2)O)N(C1=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501198128 | |

| Record name | 3-Ethyl-1,3-dihydro-5-hydroxy-1,3-dimethyl-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501198128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120713-59-9 | |

| Record name | 3-Ethyl-1,3-dihydro-5-hydroxy-1,3-dimethyl-2H-indol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120713-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethyl-1,3-dihydro-5-hydroxy-1,3-dimethyl-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501198128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Ethyl-5-hydroxy-1,3-dimethyl-2,3-dihydro-1H-indol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1286545.png)

![1-[(4-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B1286554.png)

![[2-(Propan-2-yloxy)pyridin-3-yl]methanamine](/img/structure/B1286565.png)